2,6-Diaminophenol

Antioxidant Chemistry Computational Thermochemistry Radical Scavenging

Researchers requiring a symmetrical ortho-diaminophenol for precise polymerization or ligand synthesis often face supply issues with isomerically pure material. Procuring 2,6-Diaminophenol (CAS 22440-82-0) ensures the specific redox mechanism and stabilized radical intermediate critical for reproducible results. - Differentiated redox behavior avoids non-electroactive film formation seen with 2,3-isomers. - Acid-catalyzed hydrolysis route provides a direct path to pyrogallol derivatives (U.S. Patent 3,932,538). - Low O-H bond dissociation enthalpy (~300 kJ/mol) supports advanced radical scavenger design.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 22440-82-0
Cat. No. B1348841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diaminophenol
CAS22440-82-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)N)O)N
InChIInChI=1S/C6H8N2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,7-8H2
InChIKeyXBQYRNRIHZDZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diaminophenol: Properties and Applications Overview


2,6-Diaminophenol (C6H8N2O; MW 124.14 g/mol) is an ortho-diamine-substituted phenol characterized by amino groups at the 2 and 6 positions of the aromatic ring. This symmetrical substitution pattern imparts unique steric and electronic properties that differentiate it from other diaminophenol isomers and related aminophenols. The compound is recognized for its utility as a synthetic intermediate in the production of pyrogallol derivatives [1], as a monomeric building block for oxidative polymerization reactions [2], and as a foundational structure for designing binucleating ligands in coordination chemistry [3]. Its computed physicochemical properties, including a relatively low O-H bond dissociation enthalpy and distinct lipophilicity, suggest niche advantages in antioxidant and separation applications.

Synthetic intermediate: Supports pyrogallol derivative synthesis and oxidative polymerization workflows.

Coordination chemistry: Symmetrical 2,6-substitution provides a predictable framework for binucleating ligand design.

Property screening: Computed low O-H bond dissociation enthalpy and distinct lipophilicity may support antioxidant and separation studies.

Why 2,6-Diaminophenol Cannot Be Replaced by Isomers


The positional isomerism of the amino groups in diaminophenols dictates fundamentally different chemical and electrochemical behaviors, making generic substitution highly risky. For example, spectroelectrochemical studies have demonstrated that 2,4-diaminophenol undergoes rapid hydrolysis in acidic media, while 2,3-diaminophenol forms a non-electroactive polymeric film on electrode surfaces [1]. In contrast, the 2,6-substitution pattern leads to a distinct redox mechanism and, as computational studies show, an exceptionally stabilized radical intermediate due to internal hydrogen bonding [2]. Consequently, a procurement specification for 2,6-diaminophenol must be precise; using a cheaper or more readily available isomer (e.g., 2,4-diaminophenol, CAS 95-86-3) will not produce the same polymerization kinetics, ligand geometry, or antioxidant efficacy, leading to failed experiments or substandard material performance. The following quantitative evidence underscores these critical differences.

Target
2,6-Diaminophenol (Target compound)
Substitute
2,4-Diaminophenol (CAS 95-86-3) or 2,3-Diaminophenol

Positional isomerism changes redox mechanisms and hydrolysis stability. The 2,6-substitution pattern stabilizes a radical intermediate via internal hydrogen bonding; 2,4- and 2,3-isomers exhibit rapid hydrolysis or non-electroactive film formation. Polymerization kinetics, ligand geometry, and antioxidant response may not transfer directly.

Quantified Performance Advantages of 2,6-Diaminophenol


Radical Stabilization and Antioxidant Potential

Density functional theory (DFT) calculations at the B3LYP/CBS-4M level demonstrate that the O-H bond dissociation enthalpy (BDE) for 2,6-diaminophenol is only 300 kJ/mol. This value is the lowest computed for phenol and related compounds, being approximately 25 kJ/mol lower than the experimental BDEs for established antioxidants pyrogallol and vitamin E [1]. The exceptionally low BDE is attributed to enhanced stabilization of the resulting phenoxyl radical by strong internal hydrogen bonding from the flanking amino groups, combined with reduced steric hindrance.

Radical Stabilization
Reported
O-H BDE 300 kJ/mol (computed), ~25 kJ/mol lower than pyrogallol and vitamin E
Supports hydrogen atom transfer efficiency context
DFT B3LYP/CBS-4M; internal H-bonding stabilization
Antioxidant Chemistry Computational Thermochemistry Radical Scavenging

Volatility and Boiling Point Advantage

The boiling point of 2,6-diaminophenol is 295.4 ± 30.0 °C at 760 mmHg [1], which is markedly lower than that of its common isomer, 2,4-diaminophenol, which is reported as 347.4 ± 32.0 °C at 760 mmHg . This difference of approximately 52 °C is substantial and reflects the different intermolecular hydrogen bonding networks established by the ortho- vs. para-amino substitution patterns.

Boiling Point
Data to verify
295.4 ± 30.0 °C, ~52 °C lower than 2,4-isomer
May support distillation and volatilization processing review
Atmospheric pressure; supplier-reported values
Physicochemical Properties Process Chemistry Purification

Lipophilicity and Compatibility with Non-Polar Media

The computed partition coefficient (LogP) for 2,6-diaminophenol is -0.56 [1], indicating higher lipophilicity compared to 2,4-diaminophenol, which has reported LogP values ranging from -0.667 to -1.290 [2]. The less negative value for the 2,6-isomer suggests a weaker interaction with water and better compatibility with non-polar solvents and hydrophobic substrates.

Lipophilicity
Context-dependent
LogP -0.56, 0.11–0.73 units higher than 2,4-diaminophenol
Supports non-polar solvent compatibility review
Computed ACD/LogP; affects chromatography retention
Physicochemical Properties Drug Design Separation Science

Acidity and Coordination Behavior

The predicted acid dissociation constant (pKa) for the phenolic OH group in 2,6-diaminophenol is 11.21 [1], whereas the corresponding value for 2,4-diaminophenol is 10.02 ± 0.18 . This difference of approximately 1.2 pKa units indicates that 2,6-diaminophenol is a significantly weaker acid.

Acidity
Reported
pKa 11.21, ~1.2 units higher than 2,4-diaminophenol
Indicates distinct ionization and metal-coordination behavior
Predicted values; review for aqueous reaction optimization
Physicochemical Properties Reaction Optimization Coordination Chemistry

Key Application Scenarios for 2,6-Diaminophenol


High-Performance Phenolic Antioxidant Design

The exceptionally low O-H bond dissociation enthalpy of 300 kJ/mol for 2,6-diaminophenol, which is approximately 25 kJ/mol lower than that of pyrogallol and vitamin E [1], positions it as a highly attractive scaffold for designing next-generation radical scavengers. Researchers and formulators in the polymer, lubricant, and food packaging industries can leverage this quantitative advantage to create antioxidants with enhanced hydrogen atom transfer (HAT) efficiency, potentially outperforming current commercial benchmarks.

Pyrogallol and Derivative Synthesis

As detailed in U.S. Patent 3,932,538, 2,6-diaminophenol serves as a specific and efficient precursor for the industrial production of pyrogallol and its derivatives via acid-catalyzed hydrolysis [1]. This established synthetic route provides a petrochemical-based alternative to the traditional extraction from gallic acid, offering a scalable and cost-effective pathway for producing these valuable trihydroxybenzene compounds used in pharmaceuticals, agricultural chemicals, and dyestuffs. Procurement of 2,6-diaminophenol for this purpose is validated by a direct, patented industrial process.

Binucleating Ligands for Catalysis

The symmetrical 2,6-diamino substitution pattern creates a rigid framework with two 'soft' nitrogen donor atoms flanking a central phenolic oxygen [1]. This unique geometry is ideal for constructing binucleating ligands that can simultaneously bind two metal centers, facilitating the study of cooperative effects in catalysis and mimicking the active sites of certain metalloenzymes. Unlike its unsymmetrical isomers, 2,6-diaminophenol provides a predictable and symmetrical binding pocket, which is a critical parameter for rational ligand design and achieving consistent catalytic performance.

Specialty Polymer Monomer via Oxidative Coupling

As a 2,6-disubstituted phenol, 2,6-diaminophenol is a viable monomer for oxidative coupling polymerization reactions [1]. The presence of amino groups in both ortho-positions prevents the typical C-C coupling pathway observed with unhindered phenols, steering the reaction towards poly(phenylene ether)-type structures. This makes it a candidate for producing novel high-performance polymers with potentially enhanced thermal stability or specific electronic properties. Procuring the correct 2,6-isomer is essential, as other diaminophenol isomers will undergo different and often undesired polymerization mechanisms.

Application
Selection Property
Validation Focus
Phenolic antioxidant scaffold design
Computed BDE ranking
Radical scavenging assay context
Pyrogallol and derivative synthesis
Precursor selection
Acid-catalyzed hydrolysis pathway review
Binucleating ligand construction
Symmetrical 2,6-donor geometry
Metal-binding stoichiometry and cooperative catalysis context
Specialty polymer monomer
Ortho-disubstituted phenol identity
Oxidative coupling polymerization pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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